

# Spectroscopic Data Comparison: Di-n-Amyl Disulfide and its Homologs

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## Compound of Interest

Compound Name: *di-n-Amyl disulfide*

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A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **di-n-amyl disulfide**, with a comparative analysis against its lower chain homologs, diethyl disulfide and di-n-propyl disulfide.

This guide provides a comprehensive comparison of the spectroscopic data for **di-n-amyl disulfide** and its counterparts, diethyl disulfide and di-n-propyl disulfide. The information presented is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.

## Spectroscopic Data Comparison

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **di-n-amyl disulfide**, diethyl disulfide, and di-n-propyl disulfide.

## $^1\text{H}$ NMR Spectral Data

Compound	Chemical Formula	Solvent	Chemical Shift ( $\delta$ ) [ppm]
Di-n-Amyl Disulfide	<chem>C10H22S2</chem>	$\text{CDCl}_3$	Data not available in the searched resources.
Diethyl Disulfide[1]	<chem>C4H10S2</chem>	$\text{CDCl}_3$	1.32 (t, 6H, $\text{CH}_3$ ), 2.69 (q, 4H, $\text{CH}_2$ )
Di-n-Propyl Disulfide[2][3]	<chem>C6H14S2</chem>	$\text{CDCl}_3$	1.00 (t, 6H, $\text{CH}_3$ ), 1.70 (sextet, 4H, $\text{CH}_2$ ), 2.66 (t, 4H, $\text{CH}_2$ )

## $^{13}\text{C}$ NMR Spectral Data

Compound	Chemical Formula	Solvent	Chemical Shift ( $\delta$ ) [ppm]
Di-n-Amyl Disulfide	<chem>C10H22S2</chem>	$\text{CDCl}_3$	Data not available in the searched resources.
Diethyl Disulfide[1]	<chem>C4H10S2</chem>	$\text{CDCl}_3$	14.5, 32.9
Di-n-Propyl Disulfide[2]	<chem>C6H14S2</chem>	$\text{CDCl}_3$	13.1, 22.6, 41.2

## IR Spectral Data

Compound	Chemical Formula	State	Key Absorption Bands (cm <sup>-1</sup> )
Di-n-Amyl Disulfide	C <sub>10</sub> H <sub>22</sub> S <sub>2</sub>	Liquid Film	Specific peak data not available in the searched resources.
Diethyl Disulfide	C <sub>4</sub> H <sub>10</sub> S <sub>2</sub>	Liquid Film	Specific peak data not available in the searched resources.
Di-n-Propyl Disulfide	C <sub>6</sub> H <sub>14</sub> S <sub>2</sub>	Liquid Film	Specific peak data not available in the searched resources.

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid organic compounds like dialkyl disulfides.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the disulfide sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The use of a deuterated solvent is crucial to avoid interference from the solvent's proton signals in <sup>1</sup>H NMR.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
- **NMR Tube:** Transfer the solution to a clean, dry NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve its homogeneity. Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra according to the instrument's standard operating procedures. For <sup>13</sup>C NMR, a larger sample concentration or longer acquisition time may be necessary due to the low natural abundance of the <sup>13</sup>C isotope.

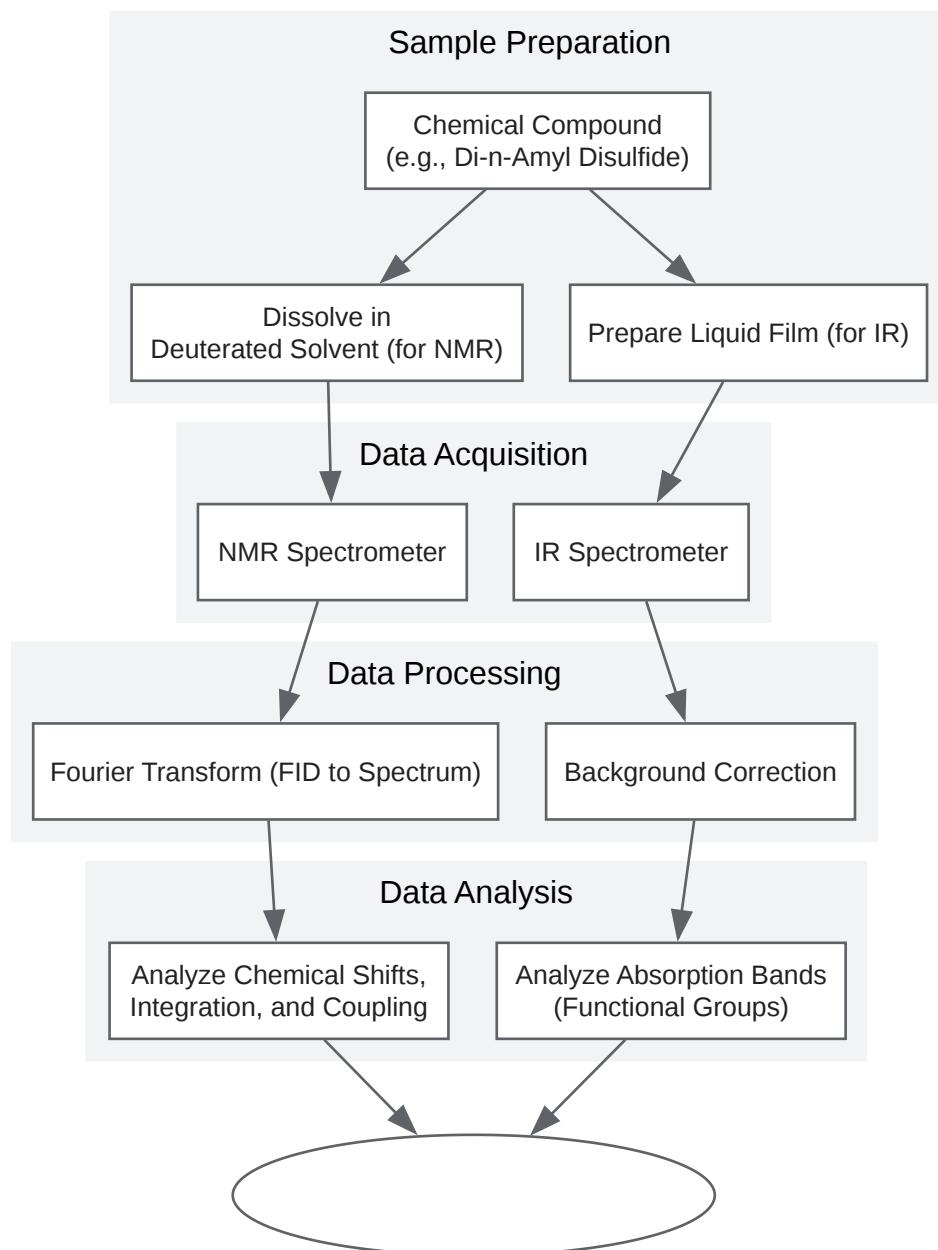
- Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Film): For a neat liquid sample, place a drop of the disulfide directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates. This is essential to subtract any signals from the instrument or atmosphere.
- Sample Spectrum: Acquire the IR spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each frequency.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically represented in wavenumbers ( $\text{cm}^{-1}$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. Diethyl disulfide | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipropyl disulfide | C6H14S2 | CID 12377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl disulfide(629-19-6) 1H NMR spectrum [chemicalbook.com]
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